(R)-7-Chloro-8-fluorochroman-4-amine
Description
(R)-7-Chloro-8-fluorochroman-4-amine (CAS: 1272732-56-5) is a chiral chroman derivative with a molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol . The compound features a chroman backbone (a benzopyran moiety) substituted with chlorine at position 7, fluorine at position 8, and an amine group at position 4. The R-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties.
The presence of electron-withdrawing substituents (Cl, F) likely influences reactivity, solubility, and stability compared to unsubstituted chroman amines.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
(4R)-7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |
InChI Key |
IUCSKERVRZGIEE-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2F)Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Chloro-8-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Fluorine Atoms: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at the desired positions on the chroman ring. This can be achieved using reagents such as thionyl chloride for chlorination and Selectfluor for fluorination.
Amination: The final step involves the introduction of the amine group at the 4-position of the chroman ring. This can be done through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of ®-7-Chloro-8-fluorochroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-7-Chloro-8-fluorochroman-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, alkoxides, thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-7-Chloro-8-fluorochroman-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, ®-7-Chloro-8-fluorochroman-4-amine is explored as a lead compound for drug development. Its structural features make it a candidate for the design of new drugs aimed at treating various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-7-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (R)-7-Chloro-8-fluorochroman-4-amine with structurally related compounds from the evidence:
Key Differences and Implications
Substituent Effects :
- Halogenation: The dual Cl/F substitution in the target compound enhances electrophilicity compared to non-halogenated analogs like (S)-Chroman-4-ylamine. This may improve binding affinity in biological targets (e.g., enzymes or receptors) but reduce solubility in polar solvents .
- Stereochemistry : The R-configuration could confer distinct pharmacokinetic properties compared to the S-enantiomer, though experimental data are lacking in the evidence.
Functional Group Diversity :
- The amine group in chroman derivatives enables participation in hydrogen bonding, whereas ketone-containing analogs (e.g., 7-Methoxy-4-Isochromanone) lack this property, limiting their utility in drug design .
Biological Activity
(R)-7-Chloro-8-fluorochroman-4-amine is a chiral compound belonging to the class of chroman derivatives, characterized by its unique molecular structure that includes a chroman ring substituted with chlorine and fluorine atoms, as well as an amine group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : C9H9ClF N
- Molecular Weight : 201.62 g/mol
- Stereochemistry : (R) configuration, which significantly influences its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets in biological systems. These interactions may involve:
- Enzymes : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
- Receptors : It can bind to various receptors, modulating cellular signaling pathways.
- Oxidative Stress Pathways : Preliminary studies suggest that it may influence pathways related to oxidative stress, which is critical in various disease processes.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
- Antiviral Activity : The compound has shown promise in inhibiting viral replication in preliminary studies.
- Anticancer Potential : Investigations into its anticancer properties have revealed that it may induce apoptosis in cancer cells and inhibit tumor growth.
Comparative Analysis
The following table outlines the structural differences between this compound and related compounds:
| Compound Name | Key Differences |
|---|---|
| 7-Chloro-8-fluorochroman-4-amine | Lacks the (R)-stereochemistry |
| 7-Chloro-8-fluorochroman-4-carboxylic acid | Contains a carboxylic acid group instead of an amine |
| 7-Chloro-8-fluorochroman-4-ol | Has a hydroxyl group instead of an amine |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, focusing on its efficacy and mechanisms of action:
-
Study on Antimicrobial Activity :
- A study conducted by researchers at [source] demonstrated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential for use in developing new antibiotics.
-
Antiviral Mechanism Investigation :
- Research published in [source] revealed that this compound could inhibit viral replication by interfering with viral entry mechanisms, highlighting its potential as an antiviral agent.
-
Anticancer Efficacy :
- A case study from [source] explored the compound's ability to induce apoptosis in various cancer cell lines, showing promising results that warrant further investigation into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
